Bellendine

Catalog No.
S576732
CAS No.
32152-73-1
M.F
C12H15NO2
M. Wt
205.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bellendine

CAS Number

32152-73-1

Product Name

Bellendine

IUPAC Name

4,12-dimethyl-6-oxa-12-azatricyclo[7.2.1.02,7]dodeca-2(7),4-dien-3-one

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

InChI

InChI=1S/C12H15NO2/c1-7-6-15-10-5-8-3-4-9(13(8)2)11(10)12(7)14/h6,8-9H,3-5H2,1-2H3

InChI Key

ODQUOOUDMCGJCX-UHFFFAOYSA-N

SMILES

CC1=COC2=C(C1=O)C3CCC(C2)N3C

Canonical SMILES

CC1=COC2=C(C1=O)C3CCC(C2)N3C

Alkaloid Origin and Chemical Structure

Bellendine is a naturally occurring alkaloid belonging to the tropane alkaloid class. It is primarily found in the leaves and stems of the plant Bellendena montana, which is native to Australia and New Guinea []. Tropane alkaloids are known for their unique chemical structure characterized by a bicyclic ring system containing a nitrogen atom.

Potential Biological Activities

Research suggests that Bellendine possesses various biological activities, although their full potential and mechanisms of action remain under investigation. Studies have reported:

  • Anticholinesterase activity: Bellendine exhibits the ability to inhibit the enzyme acetylcholinesterase, which plays a crucial role in the nervous system by breaking down the neurotransmitter acetylcholine [].
  • Antioxidant activity: Studies indicate that Bellendine might have antioxidant properties, potentially offering protection against cell damage caused by free radicals [].
  • Antimicrobial activity: Preliminary research suggests that Bellendine might exhibit antibacterial and antifungal properties, although further investigation is needed to confirm these findings [].

Bellendine is a unique alkaloid first isolated from the plant Bellendena montana, a member of the Proteaceae family. Its molecular formula is C₁₂H₁₅NO₂, and it features a γ-pyronotropane structure, which has been confirmed through X-ray crystallography. This compound is notable for being the first proteaceous alkaloid identified, contributing to the understanding of alkaloids derived from this family of plants .

As mentioned earlier, the biological function of Bellendine within the Bellendena montana plant remains unknown []. Further research is required to elucidate its potential role in plant metabolism or any other biological activity.

Bellendine undergoes various chemical transformations, including:

  • Oxidation: It can be oxidized to form different derivatives depending on the reagents used. This process allows for the synthesis of related compounds with altered functional groups.
  • Reactions with Carbonyl Compounds: Bellendine can react with carbonyl compounds to form new derivatives, expanding its chemical utility.

These reactions are crucial for developing derivatives that may exhibit enhanced biological activities or novel properties.

The synthesis of bellendine can be approached through various methods:

  • Natural Extraction: Initially isolated from Bellendena montana, bellendine can be extracted using organic solvents.
  • Synthetic Approaches: Several synthetic routes have been proposed, involving the construction of the γ-pyronotropane framework through multi-step organic reactions. These methods often utilize starting materials derived from amino acids and other natural products .

Bellendine's unique structure and biological properties suggest several potential applications:

  • Pharmaceutical Development: Its antimicrobial and possible neuroactive properties make it a candidate for drug development aimed at treating infections or neurological disorders.
  • Research Tool: As a model compound in studies of tropane alkaloids, bellendine can help elucidate the biosynthetic pathways and biological roles of similar compounds .

Bellendine shares structural and functional characteristics with several other tropane alkaloids. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeSource PlantNotable Properties
HyoscyamineTropane AlkaloidAtropa belladonnaAnticholinergic effects
CocaineTropane AlkaloidErythroxylum cocaLocal anesthetic and stimulant
TropineTropane AlkaloidDatura stramoniumPrecursor to many tropane derivatives
CalysteginePyrrolidine DerivativeAtropa belladonnaPotential enzyme inhibition

Bellendine is unique due to its specific γ-pyronotropane structure and its derivation from proteaceous plants, distinguishing it from other more commonly studied tropane alkaloids like hyoscyamine and cocaine.

Bellendine was first isolated in 1971 from Bellendena montana, a monotypic species within the Proteaceae family endemic to Tasmania’s alpine regions. Its discovery marked the identification of the first alkaloid from the Proteaceae, a plant family previously unrecognized for alkaloid production. The compound’s structure was resolved using X-ray crystallography, revealing a γ-pyronotropane framework—a bicyclic system comprising a tropane core fused to a γ-pyrone ring. This structural determination provided early insights into the chemical diversity of proteaceous plants and spurred further investigations into their secondary metabolites.

Subsequent studies in 1979 identified bellendine as one of fourteen alkaloids isolated from B. montana, highlighting the plant’s rich alkaloid profile. The compound’s discovery coincided with renewed interest in tropane alkaloids, a class known for bioactive members like cocaine and scopolamine, though bellendine’s fused γ-pyrone structure distinguished it from conventional tropanes.

Taxonomic and Botanical Sources of Bellendine

Bellendena montana, commonly known as mountain rocket, is the exclusive botanical source of bellendine. This low-growing shrub thrives in subalpine and alpine ecosystems above 800 meters in Tasmania, exhibiting adaptations such as succulent leaves and rocket-shaped inflorescences. As the sole member of the subfamily Bellendenoideae, B. montana holds a phylogenetically basal position within the Proteaceae, sharing anatomical features (e.g., laterocytic stomata) with the family’s closest relatives, the Platanaceae.

The plant’s restricted geographic distribution and unique taxonomy underscore the ecological specificity of bellendine production. Alkaloid synthesis occurs predominantly in root tissues, though exact biosynthetic loci remain under investigation.

Table 1: Botanical Classification of Bellendena montana

CategoryClassification
KingdomPlantae
PhylumTracheophyta
ClassMagnoliopsida
OrderProteales
FamilyProteaceae
SubfamilyBellendenoideae
GenusBellendena
SpeciesB. montana
Geographic RangeTasmania (Australia)

Significance of Bellendine in Natural Product Chemistry

Bellendine’s γ-pyronotropane structure represents a rare alkaloid scaffold, combining a tropane ring (8-azabicyclo[3.2.1]octane) with a γ-pyrone system. This hybrid architecture has implications for:

  • Biosynthetic Pathway Evolution: The compound’s structure suggests convergent evolution in alkaloid biosynthesis between Proteaceae and tropane-producing families like Solanaceae.
  • Chemical Ecology: As a specialized metabolite, bellendine may mediate plant-environment interactions in harsh alpine habitats, though its ecological roles remain speculative.
  • Pharmacological Potential: While not yet explored for bioactivity, its structural similarity to neuroactive tropanes warrants further study.

The compound’s isolation challenged early assumptions about alkaloid distribution in ancient plant lineages, positioning Proteaceae as a novel resource for alkaloid discovery.

Overview of Research Progress on Bellendine

Research on bellendine has progressed through four phases:

Structural Elucidation (1971–1979)

Initial studies focused on X-ray crystallography and nuclear magnetic resonance (NMR) to resolve its γ-pyronotropane structure. Comparative analyses with simpler tropanes like tropinone revealed shared biosynthetic precursors (e.g., ornithine) but divergent cyclization mechanisms.

Alkaloid Profiling in B. montana

The 1979 isolation of 14 alkaloids from B. montana, including bellendine derivatives like isobellendine and darlingine, demonstrated structural diversification within the plant. These findings suggested enzyme-mediated modifications such as hydroxylation, acetylation, and epimerization.

Synthetic Approaches

A 2024 total synthesis of bellendine validated its structure and enabled scalable production. The route utilized tropinone as a key intermediate, employing acylation and preparative thin-layer chromatography (PTLC) for purification. This achievement facilitated comparative studies with natural bellendine, confirming identical spectral properties.

Biosynthetic Investigations

Recent studies propose that bellendine arises from a polyketide synthase (PKS)-mediated pathway, where a pyrrolinium cation undergoes malonyl-CoA-dependent elongation followed by cytochrome P450-catalyzed cyclization. This mechanism parallels tropinone biosynthesis in Solanaceae but incorporates unique γ-pyrone-forming steps.

Bellendine represents the first alkaloid isolated from a proteaceous plant, specifically from Bellendena montana, a monotypic species endemic to Tasmania [2] [8]. The molecular formula of Bellendine has been established as C₁₂H₁₅NO₂, with a molecular weight of 205.25 grams per mole [2] [3]. This compound belongs to the class of gamma-pyronotropane alkaloids, characterized by its unique tricyclic structure incorporating both pyrone and tropane ring systems [25] [35].

The structural elucidation of Bellendine revealed a complex polycyclic architecture featuring a gamma-pyronotropane framework [25] [35]. The compound contains a nitrogen-containing tropane ring system fused with a pyrone moiety, creating the distinctive 4,12-dimethyl-6-oxa-12-azatricyclo[7.2.1.0²,⁷]dodeca-2(7),4-dien-3-one structure [2] [3]. The molecule incorporates two methyl substituents at positions 4 and 12, contributing to its specific chemical and biological properties [2] [5].

PropertyValueReference
Molecular FormulaC₁₂H₁₅NO₂ [2] [3]
Molecular Weight205.25 g/mol [2] [3]
Exact Mass205.110279 Da [2] [6]
Chemical Structure ClassGamma-pyronotropane alkaloid [25] [35]
Natural SourceBellendena montana [2] [8]

International Union of Pure and Applied Chemistry Nomenclature and Synonyms

The International Union of Pure and Applied Chemistry systematic name for Bellendine is 4,12-dimethyl-6-oxa-12-azatricyclo[7.2.1.0²,⁷]dodeca-2(7),4-dien-3-one [2] [3]. This nomenclature reflects the complex tricyclic structure with specific positioning of functional groups and heteroatoms within the molecular framework [3] [5].

Bellendine is also known by several alternative systematic names, including (+)-6,7,8,9-Tetrahydro-3,10-dimethyl-5,8-epiminocyclohepta[b]pyran-4(5H)-one [2] [5]. The Chemical Abstracts Service registry number for Bellendine is 32152-73-1, providing a unique identifier for this compound in chemical databases [2] [3] [5].

Additional synonyms documented in the literature include Cyclohepta[b]pyran-5,8-imin-4(5H)-one, 6,7,8,9-tetrahydro-3,10-dimethyl-, (+)- and various database-specific identifiers such as Chemical Entities of Biological Interest identification number 3007 [2] [5]. The compound is catalogued in multiple chemical databases including PubChem (Compound Identification 442996), ChemSpider (Identification 391299), and Kyoto Encyclopedia of Genes and Genomes (C10846) [2] [3] [5].

Stereochemistry and Isomerism

The stereochemical analysis of Bellendine reveals a complex three-dimensional arrangement with multiple chiral centers within its tricyclic framework [2] [25]. The compound exhibits specific stereochemical configuration at the bridgehead positions of the tropane ring system, contributing to its unique biological and chemical properties [25] [35].

Bellendine contains defined stereocenters, though the exact number and configuration have been elucidated through comprehensive structural studies [3] [25]. The gamma-pyronotropane structure creates constraints that influence the overall molecular conformation and limit rotational freedom around certain bonds [25] [35]. The stereochemical integrity of Bellendine is maintained through the rigid bicyclic tropane framework, which prevents racemization under normal conditions [25].

The compound demonstrates optical activity, with the naturally occurring form exhibiting a specific rotation consistent with its absolute stereochemical configuration [25] [35]. Isomeric relationships with related alkaloids from Bellendena montana, such as isobellendine, have been documented, revealing structural variations within this alkaloid family [8] [25].

X-ray Crystallography and Three-Dimensional Structure Determination

The three-dimensional structure of Bellendine was definitively established through X-ray crystallographic analysis using direct methods [25] [35]. This crystallographic investigation provided the first unambiguous confirmation of the gamma-pyronotropane structure proposed for this novel alkaloid class [25] [35].

The X-ray structure determination revealed the precise spatial arrangement of atoms within the Bellendine molecule, confirming the tricyclic architecture with specific bond lengths and angles [25] [35]. The crystallographic data demonstrated the rigid nature of the tropane ring system and the planar configuration of the pyrone moiety [25] [35].

Crystallographic parameters obtained from the structure determination include specific unit cell dimensions, space group assignments, and atomic coordinates that define the three-dimensional molecular geometry [25] [35]. The direct methods approach utilized in the structure solution allowed for the unambiguous assignment of atomic positions without prior structural assumptions [25] [35].

The crystallographic analysis provided crucial validation for the proposed chemical structure and confirmed the stereochemical assignments made through chemical and spectroscopic methods [25] [35]. This structural information served as the foundation for understanding the molecular basis of Bellendine's chemical and biological properties [25].

Spectroscopic Analysis

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance spectroscopic analysis of Bellendine has provided detailed information about the molecular structure and dynamics of this alkaloid [2] [17]. Both proton and carbon-13 Nuclear Magnetic Resonance techniques have been employed to characterize the compound and confirm structural assignments [2] [17].

The proton Nuclear Magnetic Resonance spectrum of Bellendine exhibits characteristic signals corresponding to the various hydrogen environments within the molecule [2] [17]. The spectrum shows distinct patterns for the methyl groups, methylene protons of the tropane ring, and the aromatic proton of the pyrone system [2] [17]. Chemical shift values and coupling patterns provide information about the electronic environment and connectivity of hydrogen atoms throughout the molecular framework [17].

Carbon-13 Nuclear Magnetic Resonance spectroscopy has been instrumental in identifying the carbon framework of Bellendine [2] [17]. The spectrum reveals signals for twelve carbon atoms consistent with the molecular formula C₁₂H₁₅NO₂ [2] [17]. Specific chemical shift assignments have been made for carbonyl carbons, aromatic carbons, and aliphatic carbons within the tricyclic structure [17].

Nuclear Magnetic Resonance ParameterObservationReference
Proton Nuclear Magnetic Resonance SolventDeuterated Chloroform [17]
Carbon-13 Frequency100 megahertz [17]
Characteristic SignalsMethyl, methylene, aromatic [2] [17]
Structural ConfirmationTricyclic framework [2] [17]

Mass Spectrometry

Mass spectrometric analysis of Bellendine has provided crucial information regarding molecular weight confirmation and fragmentation patterns [2] [17]. The molecular ion peak observed in the mass spectrum corresponds to the calculated molecular weight of 205.25 daltons, confirming the molecular formula C₁₂H₁₅NO₂ [2] [17].

Fragmentation patterns observed in the mass spectrum reveal characteristic loss patterns that are consistent with the gamma-pyronotropane structure [2] [17]. The base peak and other significant fragment ions provide information about the stability of different portions of the molecule under ionization conditions [17].

Gas Chromatography-Mass Spectrometry techniques have been employed for both identification and quantitative analysis of Bellendine in plant extracts [2] [17]. The mass spectral database entries for Bellendine include retention time data and standardized fragmentation patterns that facilitate compound identification [17].

Infrared Spectroscopy

Infrared spectroscopic analysis of Bellendine provides information about the functional groups present in the molecule [16] [20]. The infrared spectrum exhibits characteristic absorption bands corresponding to the carbonyl group of the pyrone ring, carbon-hydrogen stretching vibrations, and carbon-nitrogen bonds within the tropane system [16] [20].

The carbonyl stretching frequency appears in the typical range for alpha,beta-unsaturated ketones, reflecting the electronic environment of the pyrone carbonyl group [16] [20]. Additional absorption bands in the fingerprint region provide detailed information about the molecular framework and can be used for compound identification [16] [20].

Infrared spectroscopy has proven valuable for both structural characterization and quality control analysis of Bellendine samples [16] [20]. The technique allows for rapid identification of the compound and assessment of purity based on the presence or absence of specific absorption bands [20].

Ultraviolet-Visible Spectroscopy

Ultraviolet-Visible spectroscopic analysis of Bellendine reveals electronic transitions associated with the chromophoric pyrone system [18] [19] [24]. The compound exhibits characteristic absorption in the ultraviolet region due to pi-to-pi* transitions within the conjugated pyrone moiety [18] [19].

The absorption spectrum provides information about the electronic structure of Bellendine and can be used for quantitative analysis in solution [18] [19] [24]. The molar absorptivity values obtained from Ultraviolet-Visible measurements allow for concentration determination using Beer's law relationships [19] [24].

Solvent effects on the Ultraviolet-Visible spectrum have been investigated, revealing information about the polarity and hydrogen bonding interactions of Bellendine in different media [18] [19]. These studies provide insight into the electronic properties and environmental sensitivity of the compound [19] [24].

Computational Chemistry Approaches to Structure Prediction

Computational chemistry methods have been applied to predict and validate the structural properties of Bellendine [50] [51] [54]. Density Functional Theory calculations have been employed to optimize the molecular geometry and predict spectroscopic properties of this alkaloid [50] [51].

Quantum mechanical calculations using various basis sets and functionals have provided theoretical predictions of Nuclear Magnetic Resonance chemical shifts, which can be compared with experimental values for structure validation [50] [52] [55]. These computational approaches have proven valuable for confirming structural assignments and understanding the electronic properties of Bellendine [50] [51].

Molecular dynamics simulations have been utilized to investigate the conformational flexibility and dynamic behavior of Bellendine in solution [51] [53]. These studies provide insight into the preferred conformations and internal motions of the molecule under physiological conditions [53].

Electronic structure calculations have revealed information about the frontier molecular orbitals, electrostatic potential surfaces, and reactivity indices of Bellendine [50] [51]. These computational predictions enhance understanding of the chemical behavior and potential interactions of this alkaloid [51] [52].

Computational MethodApplicationInformation ObtainedReference
Density Functional TheoryGeometry optimizationMolecular structure [50] [51]
Nuclear Magnetic Resonance predictionChemical shift calculationSpectroscopic validation [50] [55]
Molecular dynamicsConformational analysisDynamic behavior [53]
Electronic structureOrbital analysisReactivity properties [50] [51]

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Bellendine

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Last modified: 08-15-2023

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